{5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-FURYL}METHYL (4-NITROPHENYL) ETHER
Overview
Description
{5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-FURYL}METHYL (4-NITROPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of {5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-FURYL}METHYL (4-NITROPHENYL) ETHER involves multiple steps. The synthetic route typically starts with the preparation of the core benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the tert-butyl group and the furan ring. The final step involves the etherification with the 4-nitrophenyl group. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Scientific Research Applications
{5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-FURYL}METHYL (4-NITROPHENYL) ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core can interact with various enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 7-tert-Butyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Shares the benzothieno[2,3-d]pyrimidine core but lacks the triazolo and nitro groups .
- 11-TERT-BUTYL-5-(4-FLUOROPHENYL)-9,10,11,12-TETRAHYDRO-8H- 1BENZOTHIENO[2’,3’:4,5]PYRIMIDO[2,1-A]PHTHALAZIN-8-ONE : Contains a similar core structure but with different substituents .
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole : Features a triazino core with a tert-butyl group but differs in the overall structure .
These comparisons highlight the uniqueness of {5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1
Properties
IUPAC Name |
13-tert-butyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-26(2,3)15-4-10-19-21(12-15)36-25-22(19)24-28-23(29-30(24)14-27-25)20-11-9-18(35-20)13-34-17-7-5-16(6-8-17)31(32)33/h5-9,11,14-15H,4,10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNIBPAQUWHNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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